REACTION_CXSMILES
|
[CH3:1][O:2][CH:3](OC)[N:4]([CH3:6])C.[NH:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1.[CH3:14]N(C)C=O>[Pd]>[CH3:1][O:2][C:3]1[CH:14]=[C:11]2[CH:12]=[CH:13][NH:9][C:10]2=[CH:6][N:4]=1
|
Name
|
|
Quantity
|
10.76 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
2.45 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
product
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture obtained
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed over silica (eluant CH2Cl2/EtOH: 95/5)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |